molecular formula C₄₂H₄₇N₉O₂ B1142701 Gleevec N-4-((4-Méthylpipérazin-1-yl)méthyl)benzaldéhyde CAS No. 1356565-46-2

Gleevec N-4-((4-Méthylpipérazin-1-yl)méthyl)benzaldéhyde

Numéro de catalogue: B1142701
Numéro CAS: 1356565-46-2
Poids moléculaire: 709.88
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cancer Treatment

Imatinib is primarily used for treating CML and GIST. Its effectiveness in these conditions has been well-documented through numerous clinical trials. The drug's ability to induce remission in CML patients has transformed the management of this disease, making it a cornerstone in oncology .

Pharmacokinetics and Drug Distribution Studies

Recent studies have utilized positron emission tomography (PET) to investigate the pharmacokinetics of imatinib. For instance, carbon-11 labeled imatinib was synthesized to assess its distribution and kinetics within the body. This approach allows researchers to monitor how effectively the drug targets tumors and its distribution to other organs, which is crucial for understanding drug resistance mechanisms .

Development of Analog Compounds

Research has focused on synthesizing analogs of imatinib to overcome resistance seen in some patients. Modifications to the molecular structure have been explored to enhance efficacy and reduce side effects. For example, studies have reported on various analogs that demonstrate improved binding affinity for BCR-ABL mutants resistant to imatinib .

Analog Compound Modification Efficacy
BMA 152Structural modification of B partIncreased enzyme interaction
PonatinibMulti-targeted tyrosine kinase inhibitorEffective against T315I mutation

Mechanistic Studies

Imatinib's role extends beyond just inhibiting BCR-ABL; it also affects other signaling pathways involved in tumor growth and survival. Research has shown that imatinib can influence cellular responses mediated by other kinases, providing insights into its broader therapeutic potential .

Case Studies

Several case studies illustrate the transformative impact of imatinib:

  • Case Study 1 : A clinical trial involving newly diagnosed CML patients demonstrated a significant increase in overall survival rates when treated with imatinib compared to traditional chemotherapy regimens .
  • Case Study 2 : In GIST patients, administration of imatinib led to a marked reduction in tumor size and improved quality of life metrics, showcasing its effectiveness as a first-line treatment option .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The compound exerts its effects by modulating kinase activity. It binds to specific kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This mechanism is crucial in cancer research, where kinase inhibitors are used to target and inhibit the growth of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a valuable tool in research and drug development .

Activité Biologique

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, a derivative of imatinib (Gleevec), is an important compound in cancer therapy, particularly for chronic myeloid leukemia (CML). This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

  • Chemical Name : Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
  • CAS Number : 1356565-46-2
  • Molecular Formula : C42H47N9O2
  • Molecular Weight : 709.88 g/mol
  • Purity : >95% (HPLC) .

Gleevec primarily functions as a tyrosine kinase inhibitor , specifically targeting the BCR-ABL fusion protein that is constitutively active in CML cells. It also inhibits other kinases, including:

  • Platelet-Derived Growth Factor Receptor (PDGF-R)
  • c-KIT

These interactions lead to the inhibition of signaling pathways that promote cell proliferation and survival in malignant cells . The compound's ability to downregulate telomerase activity has also been implicated in its antineoplastic effects .

Antitumor Activity

Research indicates that Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its potency:

Cell Line IC50 (µM) Activity
K562 (CML)0.56Significant proliferation inhibition
HCT116 (Colon Cancer)0.64Antiproliferative effects observed
MM1.S (Multiple Myeloma)0.64Strong antiproliferative activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows promising results against both BCR-ABL positive and negative cell lines, suggesting a broader therapeutic potential beyond CML .

Case Studies

  • K562 Cell Line Study :
    A study demonstrated that treatment with Gleevec N-4 resulted in a 57% decrease in proliferation at 0.68 µM and a 74% decrease at 6.8 µM, highlighting its effectiveness against CML cells .
  • In Vivo Efficacy :
    In mouse models, Gleevec derivatives have shown significant tumor growth inhibition, with one study reporting a TGI (tumor growth inhibition) of 66.1% for a related compound .
  • Combination Therapies :
    Research has explored the use of Gleevec N-4 in combination with other agents to overcome resistance mechanisms in CML and other malignancies. The results suggest enhanced efficacy when combined with metabolic inhibitors targeting glucose metabolism pathways .

Propriétés

Numéro CAS

1356565-46-2

Formule moléculaire

C₄₂H₄₇N₉O₂

Poids moléculaire

709.88

Synonymes

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.